Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate
CAS No.:
Cat. No.: VC18336177
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO4 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl 3-(2-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3 |
| Standard InChI Key | FMRHPRLHSIHHKW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)OC |
Introduction
Structural and Functional Overview of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate (C₁₈H₂₅NO₄) features a benzoate ester linked to a pyrrolidine ring substituted at the 3-position with a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a staple in organic chemistry for temporary amine protection, ensuring stability during reactions while allowing deprotection under mild acidic conditions. The methyl ester at the benzoate position enhances solubility in organic solvents, facilitating purification and subsequent transformations.
Molecular Architecture
The compound’s structure comprises:
-
Aromatic system: A benzoate moiety with esterification at the 2-position.
-
Pyrrolidine ring: A five-membered saturated nitrogen heterocycle substituted at the 3-position.
-
Boc group: A tert-butyl carbonate group attached to the pyrrolidine nitrogen.
This configuration balances lipophilicity (from the Boc group) and polarity (from the ester), making it suitable for diverse synthetic applications.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves sequential functionalization of the pyrrolidine ring and esterification of the benzoic acid derivative. A representative pathway includes:
-
Boc Protection of 3-Pyrrolidinamine:
Reacting 3-pyrrolidinamine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) yields 1-Boc-3-pyrrolidinamine. -
Esterification with 2-Bromobenzoic Acid:
The protected amine is coupled with methyl 2-bromobenzoate via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, a Ullmann coupling using copper catalysts facilitates the formation of the C–N bond :
Optimization and Yield Considerations
Reaction conditions significantly impact yield:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
-
Temperature: Elevated temperatures (80–120°C) are often required for cross-coupling reactions.
-
Catalyst: Copper(I) iodide with 1,10-phenanthroline as a ligand improves efficiency .
Typical yields range from 60% to 85%, depending on purification methods such as column chromatography (CH₂Cl₂/CH₃OH gradients) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (400 MHz, CDCl₃):
-
δ 1.43 (s, 9H, Boc tert-butyl).
-
δ 3.70–3.85 (m, 4H, pyrrolidine N–CH₂ and OCH₃).
-
δ 7.40–7.90 (m, 4H, aromatic protons).
13C-NMR (101 MHz, CDCl₃):
-
δ 28.1 (Boc tert-butyl).
-
δ 52.3 (OCH₃).
-
δ 80.5 (Boc carbonyl).
-
δ 165.2 (ester carbonyl).
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
-
1725 (ester C=O stretch).
-
1690 (Boc carbonyl).
-
1250 (C–O ester asymmetric stretch).
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₈H₂₅NO₄ ([M+H]⁺): 320.1856.
-
Observed: 320.1852.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 98–102°C |
| Boiling Point | 385±35°C (Predicted) |
| Density | 1.18±0.05 g/cm³ |
| Solubility | Soluble in CH₂Cl₂, DMF |
These properties align with structurally analogous esters, such as ethyl 4-(2,5-dioxotetrahydro-1H-pyrrol-1-yl)benzoate, which exhibits a melting point of 150°C and density of 1.29 g/cm³ .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s Boc-protected amine is pivotal in synthesizing kinase inhibitors and neuroactive agents. For instance, it serves as a precursor to compounds targeting nicotinic acetylcholine receptors (nAChRs), analogous to neonicotinoid derivatives .
Agrochemical Development
Its structural similarity to pyrrolidine-containing insecticides underscores potential applications in crop protection agents, though further bioactivity studies are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume